

Cyclolinopeptide B structure and amino acid sequence

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Compound of Interest

Compound Name: Cyclolinopeptide B

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An In-depth Technical Guide to **Cyclolinopeptide B**: Structure, Properties, and Experimental Analysis

Introduction

Cyclolinopeptide B (CLB) is a cyclic nonapeptide, a member of the orbitide or linusorb family of natural products, originally isolated from flaxseed (*Linum usitatissimum*)[1][2][3]. These cyclopeptides have garnered significant interest within the scientific and drug development communities due to their diverse and potent biological activities, including immunosuppressive and potential antitumor effects[2][4][5]. CLB's unique cyclic structure, composed of nine amino acid residues, contributes to its notable biochemical stability[2]. This guide provides a comprehensive technical overview of **Cyclolinopeptide B**, focusing on its molecular structure, physicochemical characteristics, and the experimental methodologies employed for its isolation, purification, and characterization.

Structure and Amino Acid Sequence

Cyclolinopeptide B is a homomonocyclic nonapeptide, meaning it consists of nine amino acids linked in a single ring structure solely through peptide bonds[2].

Amino Acid Sequence: The primary structure of **Cyclolinopeptide B** is a sequence of nine L-amino acids. The sequence is as follows:

Cyclo(Pro-Pro-Phe-Phe-Val-Ile-Met-Leu-Ile)[1]

Alternatively, the sequence can be represented starting from the methionine residue as: cyclo(Met-Leu-Ile-Pro-Pro-Phe-Phe-Val-Ile)[6]

The three-dimensional conformation of CLB has been established and shares similarities with the well-studied Cyclolinopeptide A (CLA). A key structural feature is the presence of a cis amide bond between the two consecutive proline residues (Pro-Pro)[7][8]. This feature is considered important for the biological activity of this class of peptides[7].

Physicochemical Properties

The quantitative physicochemical properties of **Cyclolinopeptide B** are summarized in the table below, providing essential data for researchers in analytical chemistry and drug development.

Property	Value	Source
Molecular Formula	C ₅₆ H ₈₃ N ₉ O ₉ S	[1][6]
Molecular Weight	1058.38 g/mol	[1]
Average Mass	1058.4 g/mol	[6]
Monoisotopic Mass	1057.60344643 Da	[6]

Biological Activity

Cyclolinopeptide B is primarily recognized for its significant immunosuppressive activity, which has been demonstrated on human peripheral blood lymphocytes[1]. Its inhibitory effect on the mitogen concanavalin A is comparable to that of the well-known immunosuppressant Cyclosporin A[8]. Beyond its effects on the immune system, CLB and other cyclolinopeptides have been investigated for a range of other potential therapeutic applications, including antimalarial and anticancer activities[2][5]. The structure-activity relationship is a key area of research, with studies showing that modifications to the amino acid sequence can significantly impact biological function[8][9].

Experimental Protocols

The isolation and characterization of **Cyclolinopeptide B** require a multi-step workflow involving extraction from a natural source, followed by purification and detailed structural analysis.

Extraction and Isolation

Cyclolinopeptides are hydrophobic compounds found in flaxseed and its oil[2][10]. The general protocol for their extraction involves the following steps:

- **Source Material:** Crude flaxseed oil or milled flaxseed cake is used as the starting material[11][12].
- **Extraction:** Several methods can be employed for extraction:
 - **Liquid-Liquid Extraction:** Partitioning the oil against an immiscible polar solvent to draw out the peptides[2].
 - **Solid-Phase Extraction (SPE):** The oil is mixed with silica gel, and the cyclopeptides are eluted using a sequence of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol/dichloromethane mixtures)[3][11].
 - **Solvent Extraction:** Methods such as sonication-assisted methanol extraction (SAME) or a highly efficient protocol using a pre-heated (90°C) methanol-water mixture have been developed to improve extraction yields[2].
- **Concentration:** The resulting extract is concentrated in vacuo to remove the solvents, yielding a crude cyclolinopeptide mixture[3].

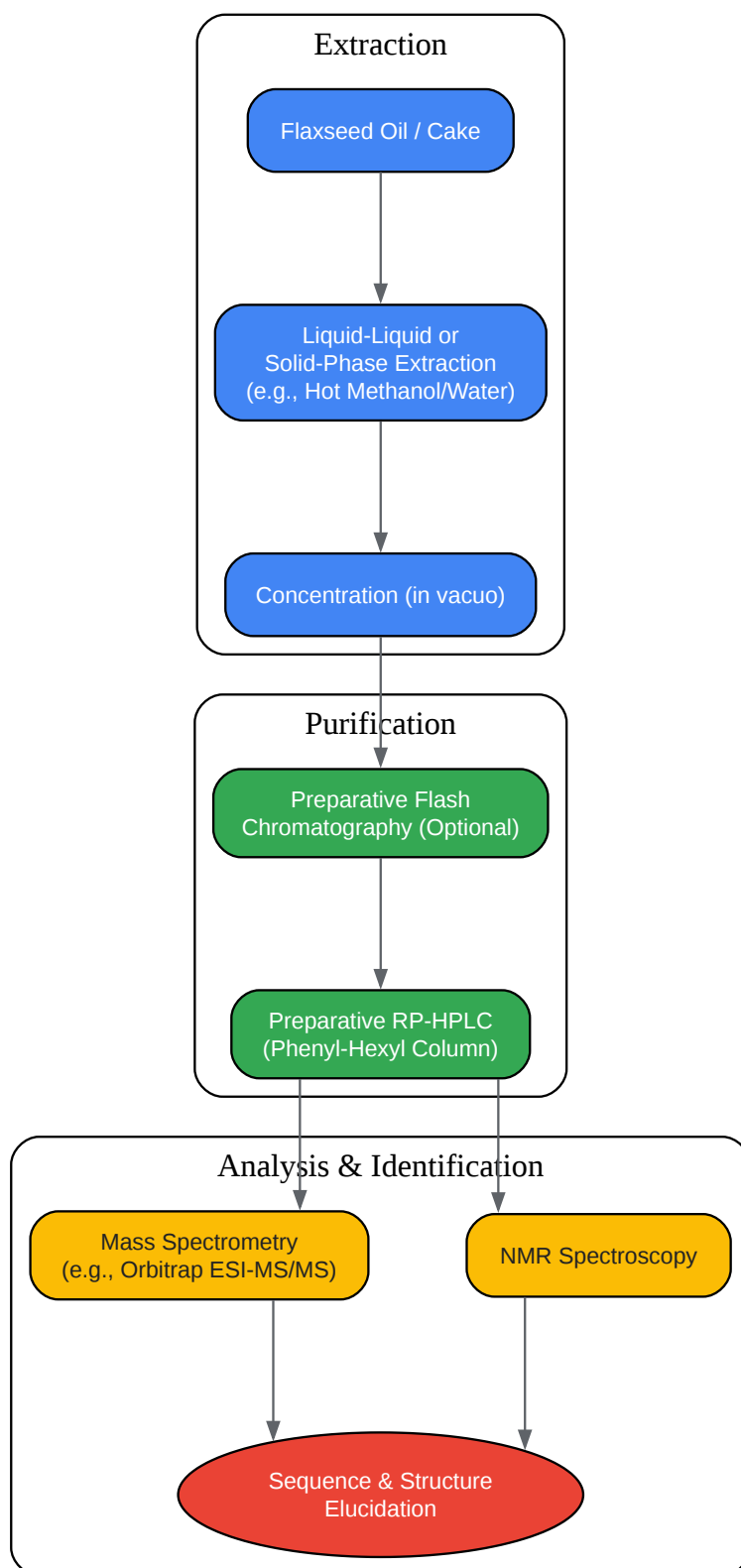
Purification

To isolate **Cyclolinopeptide B** from the complex mixture of other cyclolinopeptides, chromatographic techniques are essential.

- **Preparative Flash Chromatography:** The crude extract can be further fractionated using preparative flash chromatography on silica gel or polymer adsorbents[10][11].
- **Preparative High-Performance Liquid Chromatography (HPLC):** This is the primary method for obtaining highly pure **Cyclolinopeptide B**.

- Stationary Phase: Reversed-phase columns are typically used, with octadecyl (C18) or phenyl-hexyl functional groups being common choices. The phenyl-hexyl stationary phase has been noted for its superior ability to resolve major cyclolinopeptides[11][13].
- Mobile Phase: A gradient elution program using acetonitrile and water is frequently employed[11].
- Detection: UV detection at 214 nm is suitable for monitoring the peptide backbone[10].

Below is a diagram illustrating the general workflow for the extraction, purification, and identification of **Cyclolinopeptide B**.



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